8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine
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Overview
Description
8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine is a heterocyclic compound that features a fused oxazole and quinoline ring system. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.
Preparation Methods
The synthesis of 8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from anthranilic acid derivatives.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzonitrile derivative.
Nitration and Methylation:
Industrial production methods may involve optimizing these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.
Scientific Research Applications
8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds to 8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine include:
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share the quinoline core but differ in their substituents and biological activities.
Oxazole Derivatives: Compounds such as 2-aminobenzoxazole have a similar oxazole ring but lack the fused quinoline system.
The uniqueness of this compound lies in its fused ring system and the presence of both nitro and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-methyl-5-nitro-[1,3]oxazolo[4,5-h]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c1-5-2-3-6-8(15(16)17)4-7-10(9(6)13-5)18-11(12)14-7/h2-4H,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWMFKDPESRSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=CC(=C2C=C1)[N+](=O)[O-])N=C(O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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